1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(3-methylindoline)
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Description
Adamantane is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the synthesis of racemic β-hydroxy acids was achieved using the chemoselective reduction of corresponding β-keto esters .Molecular Structure Analysis
Adamantane derivatives, such as di(1-adamantyl) fumarate, bis(3,5-dimethyl-1-adamantyl) fumarate, 1-adamantyl isopropyl fumarate, and 3,5-dimethyl-1-adamantyl isopropyl fumarate, were polymerized to obtain poly(dialkyl fumarate)s (PDRFs) with rigid chain structures .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of 1-adamantanol and 4-bromophenol was carried out at 100°C in glacial HOAc for 3 – 5 h .Physical and Chemical Properties Analysis
Adamantanes are high-temperature and transparent polymer materials that are useful for information and electronics applications, such as in coatings, disks, fibers, displays, electronic devices, solar cells, etc .Mechanism of Action
Future Directions
The future of adamantane chemistry involves those double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Properties
IUPAC Name |
2-(1-adamantyl)-1,3-bis(3-methyl-2,3-dihydroindol-1-yl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-19-17-32(26-9-5-3-7-24(19)26)29(34)28(31-14-21-11-22(15-31)13-23(12-21)16-31)30(35)33-18-20(2)25-8-4-6-10-27(25)33/h3-10,19-23,28H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBSNNVAAYVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C(C(=O)N3CC(C4=CC=CC=C43)C)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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